1-Methyl-2-vinylpyridinium triflate
CAS No.: 339530-78-8
Cat. No.: VC3863618
Molecular Formula: C9H10F3NO3S
Molecular Weight: 269.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339530-78-8 |
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Molecular Formula | C9H10F3NO3S |
Molecular Weight | 269.24 g/mol |
IUPAC Name | 2-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate |
Standard InChI | InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 |
Standard InChI Key | VJUSJWUMYXKNPL-UHFFFAOYSA-M |
SMILES | C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES | C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Overview
1-Methyl-2-vinylpyridinium triflate (CAS 339530-78-8) is a heterocyclic organic compound with significant utility in synthetic chemistry, biochemical research, and industrial applications. Characterized by its pyridinium core, vinyl substituent, and triflate counterion, this compound exhibits unique reactivity and biological activity. This article synthesizes data from diverse sources to provide a detailed examination of its chemical properties, synthesis pathways, biological interactions, and research applications.
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound features a pyridinium ring substituted with a methyl group at position 1 and a vinyl group at position 2, paired with a trifluoromethanesulfonate (triflate) anion. This structure confers distinct electronic and steric properties, enabling participation in diverse chemical reactions.
Key Structural Features:
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Pyridinium Core: A positively charged aromatic ring enhancing electrophilicity.
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Vinyl Group: Provides sites for polymerization and nucleophilic addition.
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Triflate Anion: A weakly coordinating counterion that stabilizes the cation while facilitating solubility in polar solvents.
Physicochemical Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via quaternization of 2-vinylpyridine with methyl triflate under anhydrous conditions:
Reaction Conditions:
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Solvent: Dichloromethane or acetonitrile.
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Temperature: 0–25°C.
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Time: 2–4 hours.
Scalability Challenges
Industrial production remains limited due to:
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Cost of Methyl Triflate: A high-purity reagent requiring specialized handling.
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Purification Complexity: Removal of unreacted 2-vinylpyridine and byproducts necessitates chromatography or recrystallization.
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Stability Issues: Hygroscopic nature demands inert atmosphere storage .
Biological Activity and Mechanistic Insights
In Vitro Applications
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Pancreatic Acini Studies: Used to model oxidative stress in UCP2-deficient mice, revealing elevated trypsin activation and inflammatory markers.
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Adipocyte Research: In 3T3-L1 cells, M2VP-induced GSH depletion clarified redox signaling pathways in insulin resistance.
Comparative Analysis with Structural Analogs
Unique Advantages of M2VP:
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Superior aqueous reactivity for biochemical assays.
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Triflate anion enhances stability in polar solvents.
Applications in Scientific Research
Oxidative Stress Assays
M2VP is integral to the GSH/GSSG-412 assay (OxisResearch™), enabling high-throughput screening of antioxidants and redox-modulating drugs .
Polymer Chemistry
The vinyl group participates in radical polymerization, forming cationic polyelectrolytes for:
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Water Treatment: Flocculation of negatively charged contaminants.
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Drug Delivery: pH-responsive nanocarriers exploiting pyridinium’s charge-switching behavior.
Pharmaceutical Intermediates
Serves as a precursor in synthesizing:
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Antimicrobial Agents: Quaternary ammonium compounds targeting Gram-positive bacteria.
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Anticancer Prodrugs: Enzyme-activated pyridinium derivatives for tumor-selective toxicity.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with non-glutathione thiols (e.g., cysteine residues in proteins).
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Material Science: Develop M2VP-based conductive polymers for flexible electronics.
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Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models linked to oxidative stress.
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